Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate
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Overview
Description
Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is a synthetic organic compound with the molecular formula C25H28BrNO2 It is characterized by the presence of a quinoline core substituted with a bromophenyl group and an octyl ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts.
Esterification: The final step involves the esterification of the carboxylic acid group with octanol in the presence of a dehydrating agent such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the quinoline ring, forming quinoline N-oxides.
Reduction: Reduction reactions can target the bromophenyl group, converting it to a phenyl group.
Substitution: The bromine atom on the phenyl ring can be substituted with various nucleophiles through nucleophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in hydrogen atmosphere are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products:
Oxidation: Quinoline N-oxides.
Reduction: Phenyl-substituted quinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It is used in the development of new materials, including polymers and dyes, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate involves its interaction with specific molecular targets. The bromophenyl group and quinoline core can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The exact pathways and targets are still under investigation, but it is believed that the compound can interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
- Octyl 2-(4-methylphenyl)-6-methylquinoline-4-carboxylate
- Octyl 2-(4-chlorophenyl)-6-methylquinoline-4-carboxylate
- Octyl 2-(4-methoxyphenyl)-6-methylquinoline-4-carboxylate
Comparison: Octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. Compared to its analogs with different substituents (e.g., methyl, chloro, methoxy), the brominated compound may exhibit distinct chemical and biological properties, making it a valuable compound for specific applications.
Properties
Molecular Formula |
C25H28BrNO2 |
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Molecular Weight |
454.4 g/mol |
IUPAC Name |
octyl 2-(4-bromophenyl)-6-methylquinoline-4-carboxylate |
InChI |
InChI=1S/C25H28BrNO2/c1-3-4-5-6-7-8-15-29-25(28)22-17-24(19-10-12-20(26)13-11-19)27-23-14-9-18(2)16-21(22)23/h9-14,16-17H,3-8,15H2,1-2H3 |
InChI Key |
MNFMSOLRQMYUPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC(=O)C1=CC(=NC2=C1C=C(C=C2)C)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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